molecular formula C26H26FN5OS B1651165 (3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1239469-43-2

(3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B1651165
CAS No.: 1239469-43-2
M. Wt: 475.6 g/mol
InChI Key: UGSASEZYCIGPGY-UHFFFAOYSA-N
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Description

(3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H26FN5OS and its molecular weight is 475.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

  • Antibacterial and Antifungal Agent : Novel 1,5-disubstituted pyrazole derivatives have demonstrated significant antibacterial and antifungal activities. This includes compounds with structures similar to the specified chemical, exhibiting good activity against various bacterial strains such as S. aureus, E. coli, and P. aeruginosa, as well as against fungal strains like C. albicans (Sanjeeva, Narendra, & Venkata, 2022).

Chemical Synthesis and Characterization

  • Synthesis and Structural Analysis : Research on compounds structurally similar to the specified chemical has led to the development of efficient synthesis methods. These methods involve various chemical reactions and have been used to create compounds with potential applications in medicinal chemistry. The structural and chemical properties of these compounds are characterized using techniques like NMR, IR, and mass spectral analysis (Moreno-Fuquen et al., 2019).

Pharmacological Studies

  • Antipsychotic Potential : Certain pyrazole derivatives, which share structural similarities with the compound , have shown potential as antipsychotic agents in pharmacological evaluations. These studies suggest the possibility of the specified compound having similar pharmacological properties (Wise et al., 1987).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-amine, which is synthesized from 4-ethylbenzaldehyde, 2-amino-4-methylthiazole, and hydrazine hydrate. The second intermediate is 4-(4-fluorophenyl)piperazine, which is synthesized from 4-fluoroaniline and piperazine. These two intermediates are then coupled using (4-(4-fluorophenyl)piperazin-1-yl)methanone as a coupling agent to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "2-amino-4-methylthiazole", "hydrazine hydrate", "4-fluoroaniline", "piperazine", "(4-(4-fluorophenyl)piperazin-1-yl)methanone" ], "Reaction": [ "Synthesis of 3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-amine:", "Step 1: 4-ethylbenzaldehyde is reacted with 2-amino-4-methylthiazole in the presence of a base to form the corresponding Schiff base.", "Step 2: The Schiff base is then reduced using hydrazine hydrate to form the amine intermediate.", "Synthesis of 4-(4-fluorophenyl)piperazine:", "Step 1: 4-fluoroaniline is reacted with piperazine in the presence of a base to form the corresponding piperazine intermediate.", "Synthesis of the final product:", "Step 1: (4-(4-fluorophenyl)piperazin-1-yl)methanone is reacted with the amine intermediate in the presence of a base to form the coupled intermediate.", "Step 2: The coupled intermediate is then treated with an acid to form the final product." ] }

CAS No.

1239469-43-2

Molecular Formula

C26H26FN5OS

Molecular Weight

475.6 g/mol

IUPAC Name

[5-[2-(4-ethylphenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H26FN5OS/c1-3-18-4-6-19(7-5-18)25-28-17(2)24(34-25)22-16-23(30-29-22)26(33)32-14-12-31(13-15-32)21-10-8-20(27)9-11-21/h4-11,16H,3,12-15H2,1-2H3,(H,29,30)

InChI Key

UGSASEZYCIGPGY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C

Origin of Product

United States

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